

Application Notes and Protocols: Experimental Design Using (+)/(-) SHIN1 Enantiomers

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Compound of Interest

Compound Name: (-)-SHIN1

Cat. No.: B2380072

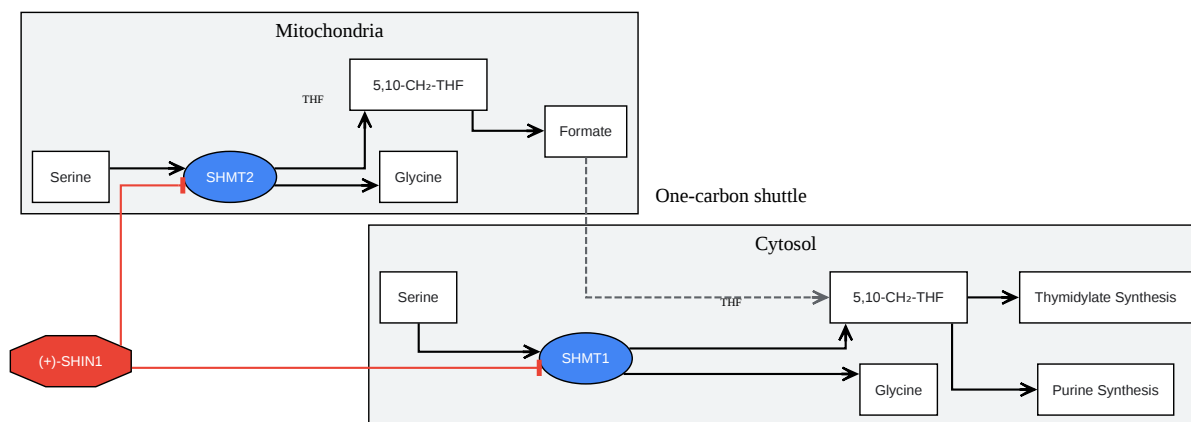
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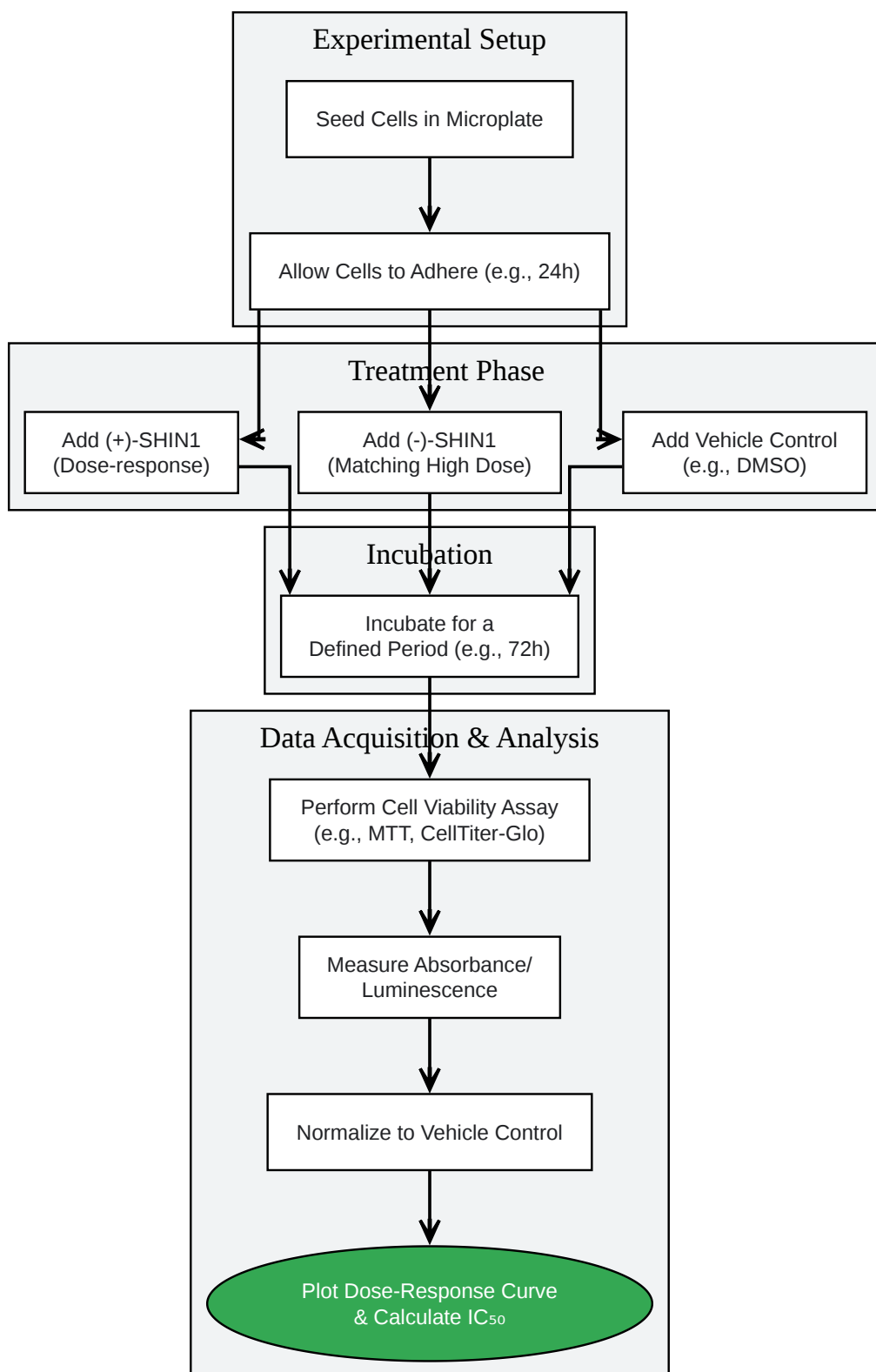
Introduction

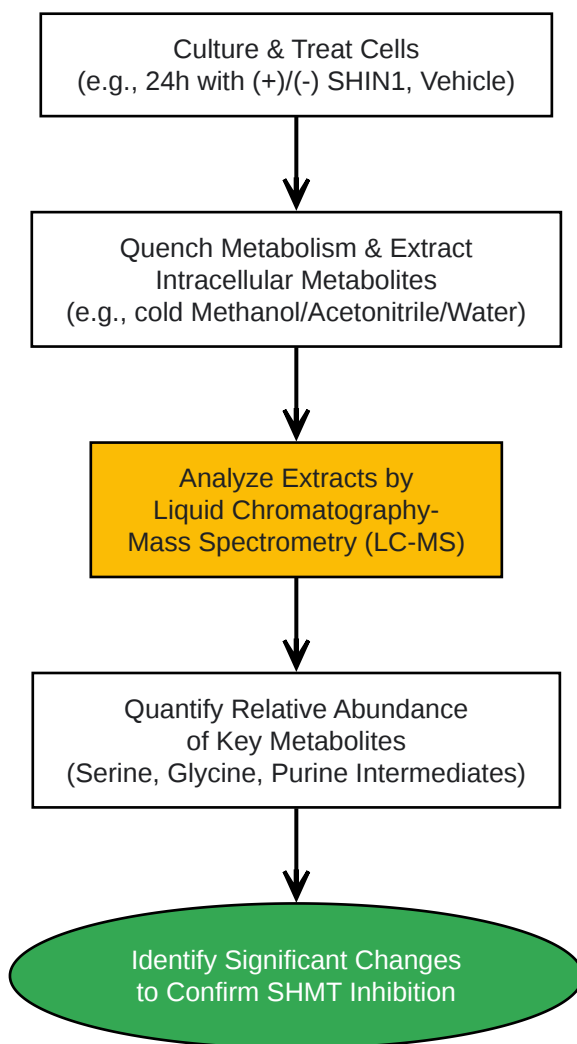
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to utilizing the enantiomers of SHIN1. (+)-SHIN1 is a potent, pyrazolopyran-based dual inhibitor of serine hydroxymethyltransferase (SHMT), a critical enzyme in one-carbon metabolism.^{[1][2][3]} SHMT exists in two isoforms, the cytosolic SHMT1 and the mitochondrial SHMT2, both of which are targeted by (+)-SHIN1.^{[2][4]} This pathway is essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, and its upregulation is a hallmark of various cancers.^{[1][5]} The inactive enantiomer, **(-)-SHIN1**, does not inhibit SHMT and serves as an essential negative control to demonstrate the stereospecificity of (+)-SHIN1 and rule out off-target effects.^{[1][6]} Rigorous experimental design employing both enantiomers is crucial for generating specific and reliable data.

Mechanism of Action

(+)-SHIN1 competitively inhibits both SHMT1 and SHMT2, blocking the conversion of serine to glycine.^{[1][2]} This reaction is the primary source of one-carbon units, which are transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).^[2] The depletion of these one-carbon units disrupts the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest.^{[1][2][3]} Metabolomic studies confirm this mechanism, showing that treatment with (+)-SHIN1 leads to an accumulation of purine biosynthesis intermediates upstream of the one-carbon-dependent steps.^{[1][2]}







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